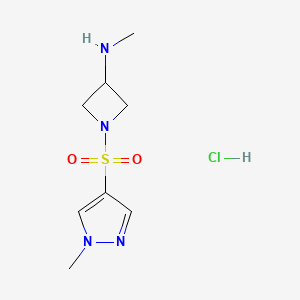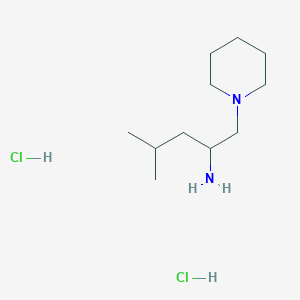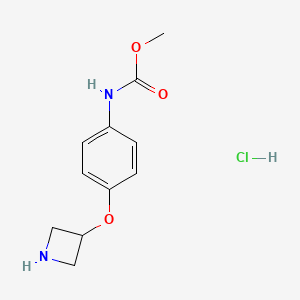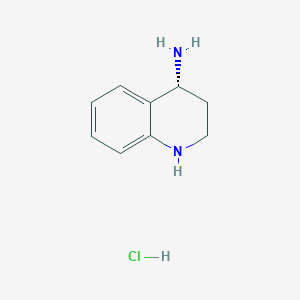
3-(4-アミノピペリジン-1-イル)ピラジン-2-カルボニトリル二塩酸塩
説明
3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N5 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
私は検索を行い、「3-(4-アミノピペリジン-1-イル)ピラジン-2-カルボニトリル二塩酸塩」に類似した化合物の様々な用途に関する情報を見つけました。以下は、6つのユニークな用途に焦点を当てた包括的な分析です。各用途には詳細なセクションがあります。
抗結核活性
「3-(4-アミノピペリジン-1-イル)ピラジン-2-カルボニトリル二塩酸塩」と構造的に類似した化合物は、結核(TB)の治療における潜在的な用途について研究されています。 例えば、ピラジンの誘導体は合成され、結核菌に対する抗結核活性が評価されています .
抗菌活性
ピペラジン誘導体は、抗菌活性において有望な結果を示しています。 ピペラジン誘導体のオキシドレダクターゼなどの酵素に対する分子ドッキングシミュレーションは、疎水性相互作用による細菌阻害の可能性を示唆しています .
がん研究
ピペリジンおよびピラジン誘導体のいくつかは、マントル細胞リンパ腫(MCL)や慢性リンパ性白血病(CLL)などの癌治療に潜在的な用途を持つキナーゼ阻害剤として発見されています .
抗癌剤発見
問題の化合物とコア構造を共有するピラゾロ[3,4-d]ピリミジン誘導体の継続的な研究は、新しい抗癌剤の設計と合成を目指しています .
作用機序
Target of Action
Similar compounds with a pyrazine scaffold have shown activity against various targets, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory targets . Further experimental validation is necessary to ascertain the specific target responsible for the whole cell activity .
Mode of Action
In silico investigations suggest that the target enzyme involved in the action of the compounds may be dpre1 . All the target compounds are docked within the active site of the DprE1 enzyme, demonstrating favorable binding interactions .
Biochemical Pathways
Compounds with a similar pyrazine scaffold have been shown to affect various biological pathways, leading to a wide range of biological activities .
Pharmacokinetics
In silico methods were used to predict the adme properties, physicochemical characteristics, and drug-like qualities of the target compounds .
Result of Action
Similar compounds have shown noteworthy activity against mycobacterium tuberculosis, with minimum inhibitory concentration (mic) values of ≤2125 μM . They also displayed significant antibacterial and antifungal activities .
生化学分析
Biochemical Properties
3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Mycobacterium tuberculosis H37Ra, exhibiting significant anti-tubercular activity . The compound’s interactions with enzymes and proteins are crucial for its biochemical properties, including enzyme inhibition and activation.
Cellular Effects
The effects of 3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound is non-toxic to human cells, such as HEK-293 (human embryonic kidney) cells . This indicates its potential for therapeutic applications without adverse effects on normal cellular functions.
Molecular Mechanism
At the molecular level, 3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, thereby affecting biochemical pathways. The compound’s ability to bind to specific sites on enzymes and proteins leads to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride vary with different dosages in animal models. Research has indicated that the compound exhibits significant activity at specific concentrations, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment within cells .
Transport and Distribution
The transport and distribution of 3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its biochemical interactions and effects on cellular processes .
特性
IUPAC Name |
3-(4-aminopiperidin-1-yl)pyrazine-2-carbonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c11-7-9-10(14-4-3-13-9)15-5-1-8(12)2-6-15;;/h3-4,8H,1-2,5-6,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFWBFIDBDTTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN=C2C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















